REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4](/[CH:10]=[CH:11]/[C:12]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=2)=[O:13])[C:5](OC)=[N:6][CH:7]=1.[BH4-].[Na+].BrC1C=C(C=CC(C2C=CC(Cl)=C(Cl)C=2)O)C(OC)=NC=1.Br>O1CCCC1.C(O)C.C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:11][CH:12]([C:14]3[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=3)[O:13][C:5]2=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)OC)/C=C/C(=O)C1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
α-[2-(5-bromo-2-methoxy-3-pyridinyl)ethenyl]-3,4-dichlorobenzenemethanol
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)OC)C=CC(O)C1=CC(=C(C=C1)Cl)Cl
|
Name
|
alcohol
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Quantity
|
25.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction mixture was partitioned between aqueous 1N sodium hydroxide solution and ether
|
Type
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WASH
|
Details
|
The ether layer was washed with aqueous saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil which
|
Type
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TEMPERATURE
|
Details
|
then cooled rapidly to 23° C. in an ice bath
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ether
|
Type
|
WASH
|
Details
|
The ether layer was washed several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil
|
Type
|
FILTRATION
|
Details
|
Filtration through a layer of silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)OC(C=C2)C2=CC(=C(C=C2)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |